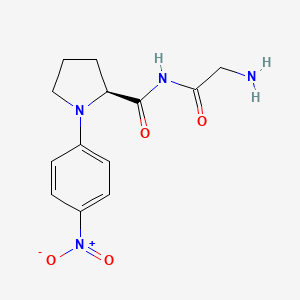

Glycylproline 4-nitroanilide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Glycylproline 4-nitroanilide, also known as this compound, is a useful research compound. Its molecular formula is C13H16N4O4 and its molecular weight is 292.29 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

Enzymatic Assays

Glycylproline 4-nitroanilide serves as a substrate in enzymatic assays, particularly for the enzyme dipeptidyl peptidase IV (DPP-IV). DPP-IV is an enzyme that plays a crucial role in glucose metabolism and is implicated in various metabolic disorders, including type 2 diabetes.

- Mechanism of Action : The hydrolysis of this compound by DPP-IV results in the release of a chromogenic product, which can be quantitatively measured to assess enzyme activity. This property makes it valuable for studying DPP-IV activity in human lymphocytes and other biological samples .

- Diagnostic Applications : The ability to measure DPP-IV activity using this compound has implications for diagnosing metabolic disorders. For instance, altered DPP-IV activity levels can indicate the presence of diabetes or other related conditions .

Medical Diagnostics

The compound has been explored for its potential use in the diagnosis of certain cancers, particularly hepatocellular carcinoma (HCC).

- Role in Cancer Diagnosis : Research indicates that glycylproline dipeptidyl aminopeptidase isoenzymes can be utilized as biomarkers for HCC diagnosis. In studies involving patients with primary hepatocellular carcinoma, specific isoenzymes were found to correlate with disease presence, even when traditional markers like alpha-fetoprotein were negative .

- Electrophoresis Techniques : Advanced techniques such as stage gradient polyacrylamide gel electrophoresis have been employed to separate and analyze these isoenzymes from patient serum samples. This method enhances diagnostic accuracy and provides insights into tumor characteristics .

Therapeutic Potential

While primarily used as a research tool, this compound's properties suggest potential therapeutic applications.

- Antiviral Properties : Preliminary studies indicate that derivatives of glycylproline may possess antiviral properties. For example, related compounds have demonstrated effectiveness against HIV strains without inducing resistance . Although this compound itself has not been directly tested for antiviral activity, its structural analogs could pave the way for new antiviral therapies.

- Future Research Directions : Ongoing research may explore the synthesis of modified versions of this compound to enhance its therapeutic efficacy and broaden its applications in treating viral infections or metabolic disorders.

Data Tables

| Application Area | Description | Key Findings/Uses |

|---|---|---|

| Enzymatic Assays | Substrate for dipeptidyl peptidase IV | Measures DPP-IV activity; important for diabetes research |

| Medical Diagnostics | Biomarker for hepatocellular carcinoma | Correlates with disease presence; enhances diagnostic accuracy |

| Therapeutic Potential | Potential antiviral properties | Related compounds show effectiveness against HIV |

Case Studies

- Dipeptidyl Peptidase IV Activity Measurement :

- Cancer Biomarker Research :

- Antiviral Compound Exploration :

化学反应分析

Hydrolysis by Dipeptidyl Peptidase IV (DPP-IV)

The primary reaction of Glycylproline 4-nitroanilide involves its hydrolysis by DPP-IV. This reaction is represented as follows:

Gly-Pro-p-nitroanilide + H2O → Gly-Pro + p-nitroaniline

The enzyme DPP-IV cleaves the peptide bond between proline and p-nitroaniline, releasing p-nitroaniline. The rate of this reaction is directly proportional to the activity of DPP-IV, making this compound a valuable tool for DPP-IV quantification.

Spectrophotometric Quantification

The released p-nitroaniline has a yellow color that absorbs light at a specific wavelength (392 nm or 405 nm ). The amount of p-nitroaniline released can be measured using a spectrophotometer, allowing researchers to determine the activity of DPP-IV in various samples.

Use as a Substrate for DPPIV Activity Assays

Glycylproline p-nitroanilide is used to measure DPPIV activity in biological samples. Studies show that Glycylproline p-nitroanilide is hydrolyzed in lymphocytes from human blood exclusively by dipeptidyl peptidase IV . The enzymatic activity of DP IV can be determined using Gly-Pro-4-nitroanilide as a substrate for DP IV, where the resulting 4-nitroaniline strongly absorbs at 392 nm .

Substrate Specificity

Glycylproline p-nitroanilide is a substrate for dipeptidyl peptidase IV (DPP IV). DPP-IV demonstrates high specificity for cleaving N-terminal dipeptides, particularly when proline is in the P1 position (the amino acid directly N-terminal to the scissile bond) .

Comparison with other Substrates

属性

CAS 编号 |

60189-43-7 |

|---|---|

分子式 |

C13H16N4O4 |

分子量 |

292.29 g/mol |

IUPAC 名称 |

(2S)-N-(2-aminoacetyl)-1-(4-nitrophenyl)pyrrolidine-2-carboxamide |

InChI |

InChI=1S/C13H16N4O4/c14-8-12(18)15-13(19)11-2-1-7-16(11)9-3-5-10(6-4-9)17(20)21/h3-6,11H,1-2,7-8,14H2,(H,15,18,19)/t11-/m0/s1 |

InChI 键 |

GNHORUNUKMZOTK-NSHDSACASA-N |

SMILES |

C1CC(N(C1)C2=CC=C(C=C2)[N+](=O)[O-])C(=O)NC(=O)CN |

手性 SMILES |

C1C[C@H](N(C1)C2=CC=C(C=C2)[N+](=O)[O-])C(=O)NC(=O)CN |

规范 SMILES |

C1CC(N(C1)C2=CC=C(C=C2)[N+](=O)[O-])C(=O)NC(=O)CN |

Key on ui other cas no. |

60189-43-7 |

同义词 |

glycylproline 4-nitroanilide glycylproline para-nitroanilide GP 4-NA |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。